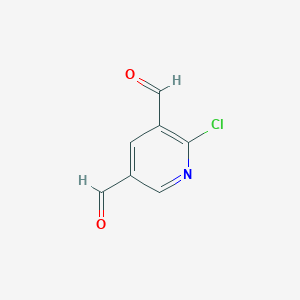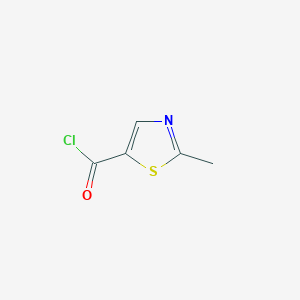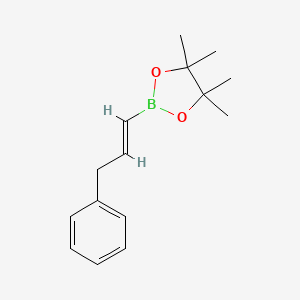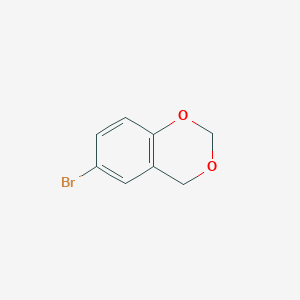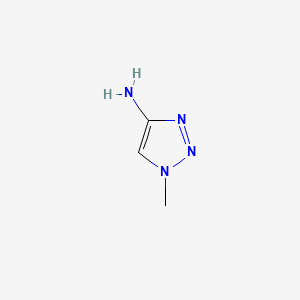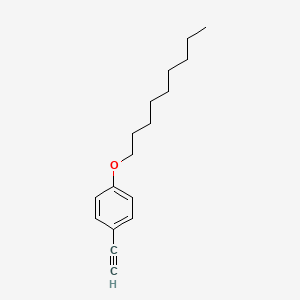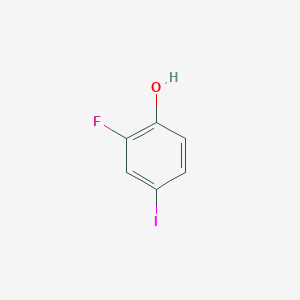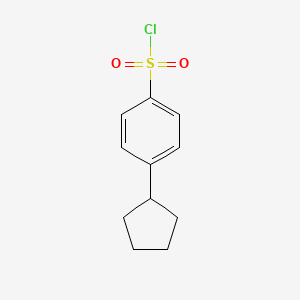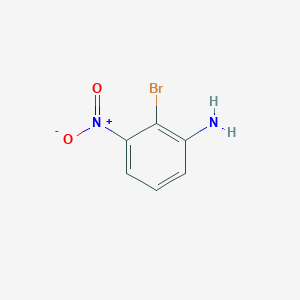![molecular formula C8H10N4O B1315909 3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙-1-醇 CAS No. 85599-32-2](/img/structure/B1315909.png)
3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙-1-醇
描述
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a heterocyclic compound that features a triazolo-pyrimidine core structure
科学研究应用
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals.
生化分析
Biochemical Properties
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity against cancer cells . Additionally, it interacts with corticotropin-releasing factor 1 receptors and calcium channels, influencing various cellular processes . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol on cells are profound. It has been observed to induce apoptosis and cell cycle arrest in cancer cells, particularly in the G2/M phase . This compound influences cell signaling pathways, such as the ERK signaling pathway, which is involved in cell proliferation and survival . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins. The impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus inhibiting microtubule formation . This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, the compound interacts with corticotropin-releasing factor 1 receptors, modulating stress responses and influencing calcium channel activity, which affects cellular signaling and function . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, with minimal development of resistance in cancer cells.
Dosage Effects in Animal Models
The effects of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where a certain dosage is required to achieve therapeutic efficacy without adverse effects. These studies help in determining the optimal dosage for potential therapeutic applications.
Metabolic Pathways
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, enhancing its efficacy and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol can be achieved through various methods. One common approach involves the annulation of a triazole fragment to a pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases with mild oxidizing agents like iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This eco-friendly method involves the use of enaminonitriles and benzohydrazides, leading to the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and condensation .
化学反应分析
Types of Reactions
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazolo-pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted triazolo-pyrimidine derivatives.
作用机制
The mechanism of action of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction is crucial in its role as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
- 3-Azepan-1-ylpropan-1-ol
- 3-Piperidin-3-ylpropan-1-ol
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is unique due to its specific triazolo-pyrimidine structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug development and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLNRWUTAAYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574780 | |
| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85599-32-2 | |
| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


